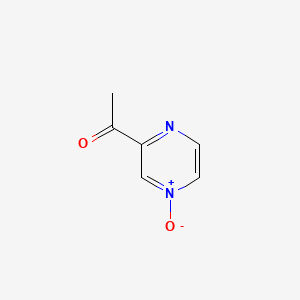
2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) is a chiral azetidinone derivative. Azetidinones are four-membered lactams, which are cyclic amides. These compounds are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidinones typically involves the cyclization of β-amino acids or their derivatives. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene. The specific conditions for synthesizing 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) would depend on the starting materials and desired stereochemistry.
Industrial Production Methods
Industrial production of azetidinones may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions and purification processes to ensure the desired product quality.
化学反応の分析
Types of Reactions
Azetidinones can undergo various chemical reactions, including:
Oxidation: Conversion to oxazolidinones or other oxidized derivatives.
Reduction: Reduction to β-amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution at the carbonyl carbon or other positions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazolidinones, while reduction could produce β-amino alcohols.
科学的研究の応用
Azetidinones, including 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI), have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological targets.
Medicine: Potential therapeutic agents due to their biological activities.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of azetidinones involves their interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific compound and its biological activity. For example, some azetidinones inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins.
類似化合物との比較
Similar Compounds
β-Lactams: A class of antibiotics that includes penicillins and cephalosporins.
Oxazolidinones: Another class of antibiotics with a different mechanism of action.
Carbapenems: Broad-spectrum β-lactam antibiotics.
Uniqueness
2-Azetidinone,3,4-b
特性
CAS番号 |
122717-18-4 |
|---|---|
分子式 |
C9H17NO |
分子量 |
155.241 |
IUPAC名 |
(3R,4S)-3,4-di(propan-2-yl)azetidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-5(2)7-8(6(3)4)10-9(7)11/h5-8H,1-4H3,(H,10,11)/t7-,8+/m1/s1 |
InChIキー |
XJFQQFGNDCJIHV-SFYZADRCSA-N |
SMILES |
CC(C)C1C(NC1=O)C(C)C |
同義語 |
2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-2-(4-{3-[4-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-2-methylcyclohex-1-en-1-yl}buta-1,3-dien-1-yl)-1,3-benzothiazol-3-ium iodide](/img/structure/B568485.png)



![2,4,7,9,11,14-hexazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B568492.png)
![2-Methyl-6,8-dihydroimidazo[4,5-g][1,3]benzothiazole-7-thione](/img/structure/B568494.png)


![4-[(Benzyloxy)methyl]-2,2,4,5-tetramethyl-1,3-dioxolane](/img/structure/B568506.png)
